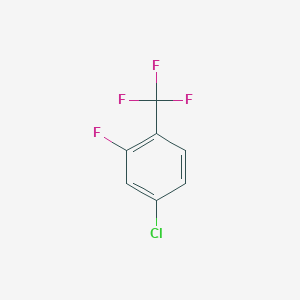

4-Chloro-2-fluorobenzotrifluoride

Vue d'ensemble

Description

4-Chloro-2-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4 and a molecular weight of 198.55 g/mol . It is a colorless to pale yellow liquid with a faint, sweet odor . This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with three trifluoromethyl groups . It is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorobenzotrifluoride typically involves multiple steps. One common method starts with the chlorination of 4-chlorotoluene to produce 4-chlorobenzotrichloride . This intermediate is then subjected to fluorination using hydrogen fluoride under controlled conditions of temperature and pressure to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The use of catalysts and initiators can enhance the efficiency of the chlorination and fluorination steps .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .

Applications De Recherche Scientifique

While specific comprehensive data tables and case studies for "4-Chloro-2-fluorobenzotrifluoride" are not available in the provided search results, the documents highlight its role in various scientific research applications. Moreover, some search results refer to compounds with similar structures and applications, which can help expand on the possible uses of "this compound".

Note: It's important to consult comprehensive chemistry databases, specialized chemical literature, and patents for detailed data tables and case studies, which are beyond the scope of the provided search results.

Examples of related compounds and their applications:

- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile are used in the preparation of 2,3,6-trifluorobenzoic acid, an intermediate for synthesizing plant protection agents and drugs .

- 4-chloro-2-trifluoromethylbenzonitrile's synthesis method involves its use as an organic reagent and medicine intermediate .

- Chlorophyll derivatives have roles as cancer-preventing agents, antimutagens, apoptosis inducers, efficient antioxidants, as well as antimicrobial and immunomodulatory molecules . They can also be exploited as photosensitizers for photodynamic therapy and as vision enhancers .

- Chalcones have anticancer, anti-inflammatory, antimitotic, antioxidant, and cytotoxic properties .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-fluorobenzotrifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds . The presence of electron-withdrawing trifluoromethyl groups enhances its reactivity, making it a valuable compound in various synthetic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 2-position.

2-Chloro-4-fluorobenzotrifluoride: Similar but with different positions of chlorine and fluorine atoms.

Parachlorobenzotrifluoride: Another similar compound with a different arrangement of substituents.

Uniqueness

4-Chloro-2-fluorobenzotrifluoride is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes .

Activité Biologique

4-Chloro-2-fluorobenzotrifluoride (CAS No: 94444-59-4) is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring. This compound has garnered attention due to its potential biological activity and applications in pharmaceutical synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and related case studies.

- Molecular Formula : C7H3ClF4

- Molecular Weight : Approximately 198.55 g/mol

- Physical State : Colorless to light red liquid

- Reactivity : Notable thermal stability and reactivity due to electronegative substituents.

The mechanism by which halogenated aromatic compounds exert their biological effects is often linked to enzyme inhibition and receptor binding. While specific mechanisms for this compound are yet to be fully elucidated, it is hypothesized that:

- Enzyme Interaction : Similar compounds have been shown to interact with bacterial enzymes, disrupting metabolic processes.

- Receptor Binding : The presence of electronegative substituents may facilitate binding to biological receptors, influencing cellular responses.

Case Studies

-

Synthesis and Application in Pharmaceuticals :

- This compound serves as an important intermediate in synthesizing pharmaceuticals such as (S)-fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The compound's reactivity allows for the construction of complex molecular frameworks essential in drug development.

-

Toxicological Studies :

- A study involving the molecular encapsulation of related compounds in F344 rats provided insights into bioavailability and potential toxic effects. Such studies are crucial for understanding the safety profile of halogenated compounds in biological systems.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-Chloro-4-fluorobenzotrifluoride | 78068-85-6 | 0.94 | Different chlorine position affecting reactivity |

| 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | 1099597-93-9 | 0.94 | Contains trifluoromethyl group enhancing lipophilicity |

| 2-Chloro-5-fluorobenzotrifluoride | 89634-75-3 | 0.86 | Alternative substitution pattern affecting properties |

Propriétés

IUPAC Name |

4-chloro-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVYSPQZUGVNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557709 | |

| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94444-59-4 | |

| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.